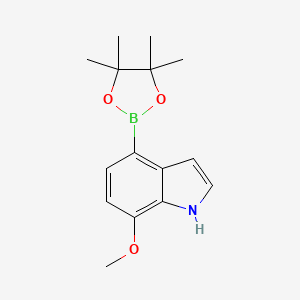

7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

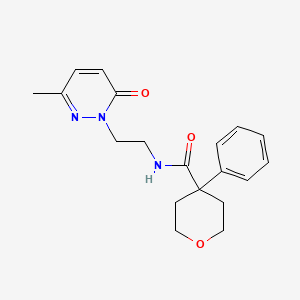

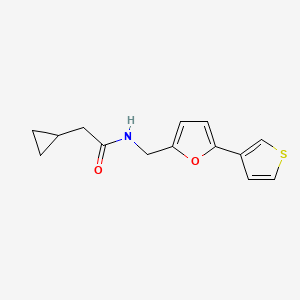

“7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the molecular formula C16H20BNO3 . It is a complex structure that includes a boron atom, which is relatively rare in organic compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom connected to two oxygen atoms and a carbon atom, forming a boronate ester group . The indole ring is substituted with a methoxy group at the 7-position .Physical and Chemical Properties Analysis

This compound has a molecular weight of 285.15 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.0439 mg/ml .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

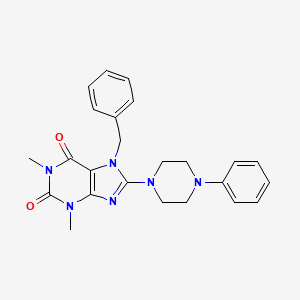

The compound has been involved in studies related to the synthesis of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, demonstrating its utility in modified Fischer indole synthesis. These derivatives have shown interesting autoxidation properties, which could be relevant for the development of new organic compounds with specific oxidation states (Bhattacharya et al., 2001).

Research on the base-promoted rearrangements of ester groups in certain dihydroindole derivatives has highlighted the compound's role in isomerization reactions, leading to the formation of complex indole structures (Jeon, Yu, & Lee, 2007).

Antioxidant and Cytotoxicity Properties

- Studies have also explored the antioxidant and cytotoxicity properties of methoxyindole derivatives. For instance, various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, exhibited moderate antioxidant properties and were investigated for their potential health benefits and safety profiles (Goh et al., 2015).

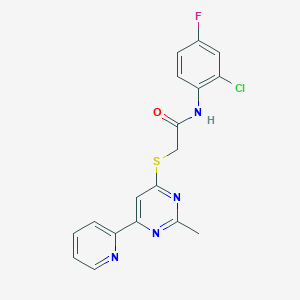

Antivascular Agents

- The synthesis and biological evaluation of new disubstituted analogues of methoxy-indoles, such as 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole, have shown potential as antivascular agents. These compounds inhibit tubulin polymerization and exhibit cytotoxic activity against certain cancer cells, indicating their potential in cancer therapy (Ty et al., 2008).

Drug Synthesis and Evaluation

The indole structure is pivotal in synthesizing various pharmacologically active compounds. For example, research into the synthesis of methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives has contributed to the development of new cytostatic agents, highlighting the indole's role in medicinal chemistry (Ambros, Angerer, & Wiegrebe, 1988).

Another study focused on the synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, identifying potent antiproliferative agents that target tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12(18-5)13-10(11)8-9-17-13/h6-9,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDGIPLCIYTFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)

![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2756053.png)

![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)

![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)